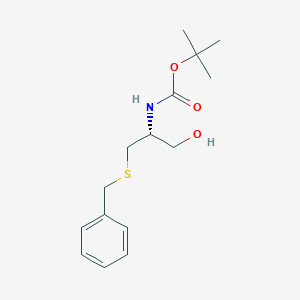

Boc-S-Benzyl-L-cysteinol

Overview

Description

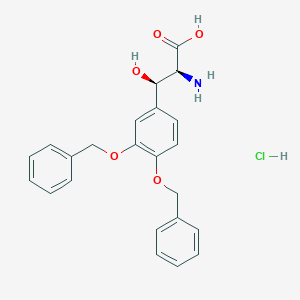

Boc-S-Benzyl-L-cysteinol, also known as tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate, is a research chemical . It has a molecular formula of C15H23NO3S .

Molecular Structure Analysis

The molecular weight of Boc-S-Benzyl-L-cysteinol is 297.4 g/mol . The InChI string representation of its structure isInChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)NC@HCSCC1=CC=CC=C1 . , and a molecular weight of 297.4 g/mol . The exact mass is 297.13986477 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

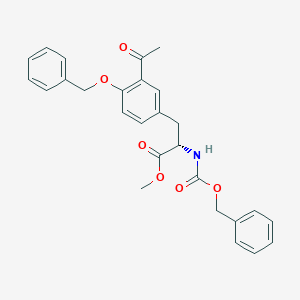

Polymer Modification via Click Chemistry

Boc-S-benzyl-L-cysteinol has been used in click chemistry to modify copolymers. Researchers synthesized alkyne-terminated Boc-Cys (Bnz)-PA by reacting cysteine amino acid with propargyl amine. Through click chemistry, they modified copolymers with active azide ends using alkyne-terminated Cys-PA. The resulting copolymers exhibited enhanced thermal stability, as indicated by an increased glass transition temperature (Tg). These materials hold promise for low-frequency and low-voltage devices, such as sensors .

Dielectric Materials for Electronic Devices

The same modified copolymers containing amino acid structures were investigated for their dielectric properties. Dielectric behavior analysis revealed a frequency-dependent conductivity enhancement, making them suitable for applications in electronic devices. Their tunable thermal and dielectric properties make them attractive candidates for sensor technology .

Impregnation into Silica Gel for Environmental Remediation

Boc-S-benzyl-L-cysteinol was successfully impregnated into silica gel using the sol-gel method. The resulting nanoscale hydrophobic SG-BCys particles could be useful for environmental applications. Further research is needed to explore its potential in removing specific contaminants from water or other matrices .

Chemical Synthesis and Peptide Modification

As an amino acid derivative, Boc-S-benzyl-L-cysteinol plays a role in chemical synthesis and peptide modification. Researchers use it to protect the thiol group during peptide assembly, allowing selective deprotection and subsequent functionalization .

Bioconjugation and Drug Delivery

The thiol group in Boc-S-benzyl-L-cysteinol enables bioconjugation strategies. Researchers can attach specific molecules (e.g., targeting ligands or imaging agents) to this compound for targeted drug delivery or diagnostic purposes. Its stability and reactivity make it valuable in drug development .

Materials Science and Surface Functionalization

Boc-S-benzyl-L-cysteinol can be incorporated into materials for surface functionalization. Its unique structure allows researchers to tailor material properties, such as wettability, adhesion, or biocompatibility. Applications range from coatings to biomaterials .

properties

IUPAC Name |

tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471491 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-Benzyl-L-cysteinol | |

CAS RN |

139428-96-9 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

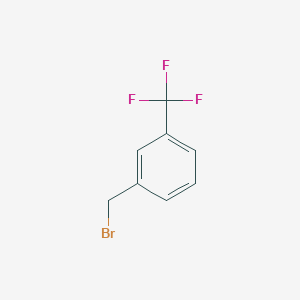

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

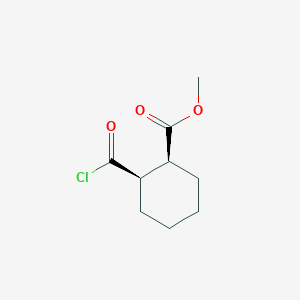

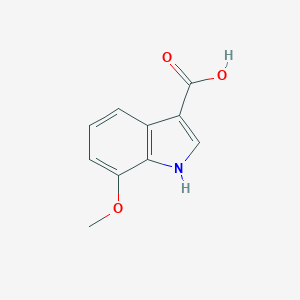

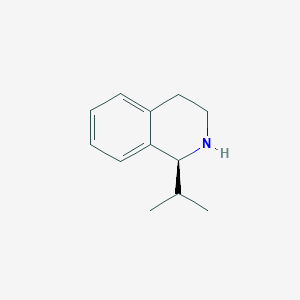

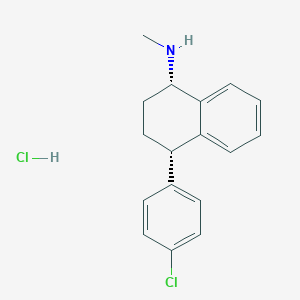

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.